pKa Modulation: 4-Ethylthiophenol Provides Intermediate Acidity Among para-Substituted Benzenethiols
4-Ethylthiophenol exhibits a predicted pKa of 6.84 ± 0.10, which is slightly higher (less acidic) than both the unsubstituted thiophenol (pKa 6.62) and 4-methylthiophenol (pKa 6.82), but significantly higher than the electron-withdrawing 4-chlorothiophenol (pKa 5.90) and 4-nitrothiophenol (pKa 4.60) . The experimentally measured pKa range for para-substituted benzenethiols spans from 6.53 to 7.47, with a Hammett ρ constant of 1.81, confirming that the ethyl group's electron-donating inductive effect (+I) predictably raises the pKa relative to hydrogen or chlorine at the para position [1]. This ~0.2–0.9 unit pKa difference relative to closest comparators translates to a 1.6–8-fold difference in thiolate anion concentration at physiological pH, directly impacting nucleophilic reactivity, metal coordination strength, and pH-dependent binding equilibria [1].
| Evidence Dimension | Acid dissociation constant (pKa) of substituted benzenethiols |
|---|---|
| Target Compound Data | pKa 6.84 ± 0.10 (predicted) for 4-ethylthiophenol |
| Comparator Or Baseline | Thiophenol: pKa 6.62 (experimental); 4-Methylthiophenol: pKa 6.82 (experimental); 4-Chlorothiophenol: pKa 5.90 (experimental); 4-Nitrothiophenol: pKa 4.60 (experimental); para-substituted benzenethiol range: 6.53–7.47 |
| Quantified Difference | ΔpKa vs. thiophenol: +0.22 (1.66× lower Ka); vs. 4-methylthiophenol: +0.02 (1.05× lower Ka); vs. 4-chlorothiophenol: +0.94 (8.7× lower Ka) |
| Conditions | Predicted pKa by ACD/Labs or ChemAxon; experimental pKa values from literature determined in water, water-ethanol, or methanol at 20–25 °C |
Why This Matters
Selection of 4-ethylthiophenol over 4-chlorothiophenol provides a 8.7-fold difference in acidity, which is critical for reactions where strong electron-withdrawing effects are undesirable, such as in nucleophilic additions that require balanced thiolate nucleophilicity without premature deprotonation-driven side reactions.
- [1] G. Chuchani and A. Frohlich, J. Chem. Soc. B, 1971, 1417-1420. Reports the Hammett ρ constant of 1.81 for benzenethiols and the pKa range for para-substituted benzenethiols: 6.53–7.47. View Source
